molecular formula C20H18BrN3O2S B2626956 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 899988-06-8

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2626956
M. Wt: 444.35
InChI Key: BNEGOJKFPKKLCX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Schiff Bases and Thiazolidinone Derivatives Esterification of p-bromo-m-cresol forms 2-(4-bromo-3-methylphenoxy)acetate, which is further transformed through a series of reactions into Schiff bases and thiazolidinone derivatives. These compounds are characterized for their spectral properties and assessed for antimicrobial activities, indicating their potential in creating compounds with therapeutic properties (Fuloria, 2014).

Derivative Synthesis and Conversion The synthesis process involves heating bromination products with specific reagents, resulting in the formation of various derivatives, which are then converted into amides through reactions with bromo- or chloroacetyl chloride. These steps demonstrate the chemical versatility and potential applications of these compounds in creating a diverse range of chemical entities (Skladchikov, 2012).

Microwave-Assisted Synthesis and Structural Elucidation A microwave-assisted synthesis approach is utilized for the creation of acetamide derivatives, highlighting a modern technique that improves the efficiency of the synthesis process. The compounds' structures are characterized and their antimicrobial activity is assessed, showcasing their potential in medical applications (Ghazzali, 2012).

Antimicrobial Evaluation and Hemolytic Activity A series of compounds are synthesized and characterized, with a particular focus on their antimicrobial and hemolytic activities. This research provides valuable insights into the biological activities of these compounds and their potential therapeutic applications (Gul, 2017).

Biological and Therapeutic Applications

Anti-Inflammatory Activity Certain synthesized derivatives exhibit significant anti-inflammatory activities, suggesting their potential therapeutic uses in treating conditions associated with inflammation (Sunder, 2013).

Coordination Complexes and Antioxidant Activity The study explores the synthesis of coordination complexes and examines their structure and antioxidant activity. The findings contribute to the understanding of the structural chemistry of these complexes and their potential antioxidant applications (Chkirate, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult a chemical database or the scientific literature.


properties

IUPAC Name

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-13-5-3-4-6-17(13)23-18(25)12-27-19-20(26)24(10-9-22-19)15-7-8-16(21)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEGOJKFPKKLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

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